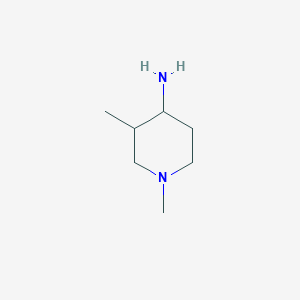

1,3-Dimethylpiperidin-4-amine

Description

BenchChem offers high-quality 1,3-Dimethylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDKDVGHUCVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629736 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30648-81-8, 900642-45-7 | |

| Record name | 1,3-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 1,3-Dimethylpiperidin-4-amine

An In-depth Technical Guide to 1,3-Dimethylpiperidin-4-amine

Abstract

1,3-Dimethylpiperidin-4-amine is a synthetically derived piperidine compound characterized by methyl groups at the 1 and 3 positions and an amine group at the 4 position of the piperidine ring. This structure, particularly its stereochemistry, gives rise to distinct physicochemical properties that make it a valuable building block in medicinal chemistry and a subject of interest in pharmacological research. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, key physicochemical properties, established synthesis protocols, and known applications, with a focus on its role in the development of novel therapeutic agents.

Molecular Structure and Stereochemistry

The fundamental structure of 1,3-Dimethylpiperidin-4-amine consists of a saturated six-membered heterocyclic piperidine ring. Its unique properties are largely dictated by the spatial arrangement of its substituents.

-

IUPAC Name: 1,3-Dimethylpiperidin-4-amine

-

CAS Number: 132943-44-9

-

Molecular Formula: C₇H₁₆N₂

-

Molecular Weight: 128.22 g/mol

The presence of chiral centers at the C3 and C4 positions results in the existence of stereoisomers. The relative orientation of the methyl group at C3 and the amine group at C4 can be either cis or trans. This isomeric relationship is critical as it significantly influences the molecule's three-dimensional shape, receptor binding affinity, and overall pharmacological profile. The cis-isomer, with both substituents on the same side of the ring's plane, and the trans-isomer, with them on opposite sides, will exhibit different physical and biological properties.

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethylpiperidin-4-one (1 equivalent) in anhydrous methanol. Add ammonium acetate (10 equivalents) to the solution and stir until it is fully dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. NaBH₃CN is the reducing agent of choice as it is mild and selectively reduces the iminium ion intermediate over the ketone starting material. Allow the reaction to stir at room temperature for 12-24 hours.

-

Work-up: Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent. Subsequently, basify the solution with 6M sodium hydroxide until the pH is >12 to ensure the product is in its free-base form.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation or column chromatography if necessary.

This self-validating system includes pH checks and extraction steps to ensure the complete isolation of the amine product.

Applications in Drug Discovery and Development

1,3-Dimethylpiperidin-4-amine serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of biological systems.

Modulators of Chemokine Receptors

One of the most significant applications of this compound is in the development of chemokine receptor antagonists. Specifically, derivatives of 1,3-dimethylpiperidin-4-amine have been synthesized and evaluated as modulators of the CCR2 and CCR5 receptors. These receptors are involved in inflammatory and immune responses, and their antagonists have therapeutic potential in conditions such as HIV, inflammatory diseases, and neuropathic pain. The piperidine scaffold acts as a core element, with further functionalization allowing for potent and selective interaction with the receptor binding pocket.

Synthesis of Novel Heterocyclic Compounds

The primary amine group of 1,3-dimethylpiperidin-4-amine provides a reactive handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in the construction of more complex heterocyclic systems. This versatility makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any amine-containing compound, 1,3-Dimethylpiperidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing vapors or mist.

-

Contact: The compound may be corrosive or irritating to the skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

Conclusion

1,3-Dimethylpiperidin-4-amine is a compound of significant interest due to its versatile chemical nature and its demonstrated utility as a scaffold in medicinal chemistry. The stereochemical complexity of the molecule offers opportunities for fine-tuning pharmacological activity, while its straightforward synthesis makes it an accessible building block for research and development. Its established role in the creation of chemokine receptor modulators highlights its potential in the ongoing search for new therapeutics. This guide has provided a technical overview to support its effective use in a research setting.

References

-

Title: 1,3-Dimethylpiperidin-4-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Source: Google Patents (Patent WO2004058743A1)

An In-Depth Technical Guide to 1,3-Dimethylpiperidin-4-amine: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Dimethylpiperidin-4-amine, a substituted piperidine derivative with potential applications in medicinal chemistry and materials science. As this compound is not readily commercially available, this document focuses on its synthesis from its corresponding ketone, 1,3-Dimethylpiperidin-4-one, with a particular emphasis on the stereochemical considerations of the synthetic process.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence in drug discovery is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The 4-aminopiperidine scaffold, in particular, is a privileged structure found in a wide array of biologically active compounds, including potent analgesics, anti-HIV agents, and antagonists for various receptors.[3] The amino group provides a key vector for interaction with biological targets, while substitution on the piperidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.[4]

1,3-Dimethylpiperidin-4-amine, with methyl groups at the 1 and 3 positions, presents a specific substitution pattern that can influence its conformational preference and basicity, making it an interesting building block for the synthesis of novel chemical entities.[1]

Physicochemical Properties

While extensive experimental data for 1,3-Dimethylpiperidin-4-amine is not available due to its limited commercial availability, its fundamental properties can be calculated or inferred from its structure.

| Property | Value | Source |

| CAS Number | Not assigned | - |

| Molecular Formula | C₇H₁₆N₂ | PubChem |

| Molecular Weight | 128.22 g/mol | PubChem |

| Monoisotopic Mass | 128.13135 Da | PubChem |

Synthesis of 1,3-Dimethylpiperidin-4-amine via Reductive Amination

The most direct and widely used method for the synthesis of 4-aminopiperidines is the reductive amination of a 4-piperidone precursor.[2][5] In the case of 1,3-Dimethylpiperidin-4-amine, the logical starting material is the commercially available 1,3-Dimethylpiperidin-4-one (CAS Number: 4629-80-5).

The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the final amine. The choice of reducing agent is critical to selectively reduce the iminium ion without significant reduction of the starting ketone.[2]

Caption: General workflow for the synthesis of 1,3-Dimethylpiperidin-4-amine.

Stereochemical Considerations

The reduction of the iminium ion intermediate can result in the formation of two diastereomers: cis-1,3-Dimethylpiperidin-4-amine and trans-1,3-Dimethylpiperidin-4-amine. The stereochemical outcome is influenced by the steric hindrance around the iminium double bond and the nature of the reducing agent.

The methyl group at the 3-position will likely direct the hydride attack from the less hindered face, leading to a preferential formation of one diastereomer. The axial or equatorial preference of the methyl group in the piperidine ring of the iminium intermediate will play a crucial role in determining the final stereochemistry. It is anticipated that the reaction will favor the formation of the thermodynamically more stable isomer.

Experimental Protocol: Reductive Amination of 1,3-Dimethylpiperidin-4-one

This protocol describes a general procedure for the synthesis of 1,3-Dimethylpiperidin-4-amine. Optimization of reaction conditions may be necessary to improve yield and diastereoselectivity.

Materials:

-

1,3-Dimethylpiperidin-4-one

-

Ammonium acetate (or another ammonia source)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for the synthesis of 1,3-Dimethylpiperidin-4-amine.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-Dimethylpiperidin-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the aqueous residue, add a concentrated solution of NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1,3-Dimethylpiperidin-4-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization

The synthesized 1,3-Dimethylpiperidin-4-amine should be characterized by standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the two methyl groups, the piperidine ring protons, and the amine protons. The coupling constants between the protons at C-3 and C-4 will be crucial for determining the cis/trans stereochemistry. For the cis isomer, a smaller coupling constant is expected, while the trans isomer would exhibit a larger coupling constant due to the diaxial relationship of the protons.

-

¹³C NMR: The spectrum should show seven distinct carbon signals corresponding to the molecular formula. The chemical shifts of the carbons in the piperidine ring will be indicative of the substitution pattern.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group.

Applications in Research and Drug Development

Substituted 4-aminopiperidines are key intermediates in the synthesis of a wide range of pharmaceuticals.[6] The specific substitution pattern of 1,3-Dimethylpiperidin-4-amine could be leveraged to:

-

Develop Novel CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system. The methyl groups can influence the lipophilicity and blood-brain barrier penetration of potential drug candidates.

-

Synthesize Receptor Ligands: The 4-amino group can be further functionalized to create ligands for various receptors, such as opioid, chemokine, or serotonin receptors.[3]

-

Create Molecular Probes: The unique structure of this compound can be used as a scaffold to develop chemical probes for studying biological systems.

Conclusion

This technical guide has outlined the synthesis and potential applications of 1,3-Dimethylpiperidin-4-amine. While not a commercially available compound, its synthesis from 1,3-Dimethylpiperidin-4-one via reductive amination is a feasible and direct approach. The key challenge and point of interest in its synthesis lie in the control and characterization of the stereochemical outcome. The insights provided in this guide are intended to support researchers in the synthesis and utilization of this and other substituted piperidine building blocks for the advancement of medicinal chemistry and drug discovery.

References

- Chen, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3843-3846.

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

- Al-Ghorbani, M., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-16.

- Kim, N., et al. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 16(20), 5445-5450.

- Zhang, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 544-548.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1,3-Dimethylpiperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Piperidine Scaffold as a Cornerstone of Drug Discovery

The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which are critical for pharmacokinetic profiles including absorption, distribution, metabolism, and excretion (ADME).[2] The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[2] This guide delves into the specific role and potential of a less-explored yet highly promising derivative: 1,3-dimethylpiperidin-4-amine. We will explore its synthetic nuances, its application as a versatile building block, and the structure-activity relationships (SAR) of its derivatives, providing a comprehensive resource for researchers and drug development professionals.

The 1,3-Dimethylpiperidin-4-amine Scaffold: Structural Features and Synthetic Considerations

The 1,3-dimethylpiperidin-4-amine scaffold presents a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization. The N-methylation provides a tertiary amine, which can influence basicity and interaction with biological targets, while the C3-methyl group introduces a chiral center and steric bulk that can be exploited to enhance selectivity and potency. The C4-amino group serves as a crucial handle for further functionalization, allowing for the introduction of a wide array of pharmacophoric elements.

Stereoselective Synthesis: A Key Challenge and Opportunity

A critical aspect in the synthesis of 1,3-dimethylpiperidin-4-amine is the control of stereochemistry at the C3 and C4 positions. The relative orientation of the methyl and amino groups (cis or trans) can significantly impact the biological activity of the final compound. While a direct, high-yielding stereoselective synthesis for 1,3-dimethylpiperidin-4-amine is not extensively documented in publicly available literature, a facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives offers a valuable starting point.[3] This methodology proceeds via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate.[3]

A proposed synthetic workflow, adapting this methodology for the target scaffold, is outlined below.

Caption: Proposed synthetic workflow for 1,3-dimethylpiperidin-4-amine.

Experimental Protocol: Synthesis of a cis-3-Methyl-4-aminopiperidine Precursor

The following protocol is adapted from the synthesis of cis-3-methyl-4-aminopiperidine derivatives and serves as a foundational method.[3]

Step 1: Synthesis of N-Benzyl-3-methyl-3,4-epoxi-piperidine

This intermediate can be prepared in two steps from the corresponding N-benzyl-pyridinium salt.[3]

Step 2: Regioselective Ring Opening with Azide

-

To a solution of N-benzyl-3-methyl-3,4-epoxi-piperidine in a suitable solvent (e.g., DMF), add sodium azide (NaN3).

-

Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide. The azide will preferentially attack the less hindered C4 position, yielding the corresponding trans-4-azido-3-hydroxy-3-methylpiperidine derivative.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Reduction of the Azide to the Amine

-

Dissolve the azido alcohol from the previous step in a suitable solvent (e.g., THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until complete conversion of the azide.

-

Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts.

-

Filter the mixture and concentrate the filtrate to obtain the crude cis-3-methyl-4-amino-piperidin-1-ol.

-

Purify the product by crystallization or chromatography.

Step 4: N-Methylation

The secondary amine on the piperidine ring can be methylated using standard procedures such as the Eschweiler-Clarke reaction (using formic acid and formaldehyde).

Further functionalization of the resulting 4-amino group can then be carried out to introduce desired pharmacophores.

Medicinal Chemistry Applications: A Scaffold for Diverse Biological Targets

While specific examples of drugs containing the 1,3-dimethylpiperidin-4-amine scaffold are not prevalent in the public domain, the broader class of substituted 4-aminopiperidines has demonstrated significant activity across a range of biological targets.[3] This suggests that the 1,3-dimethylated analog holds considerable potential for the development of novel therapeutics.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[4] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable template for designing drugs targeting neurological and psychiatric conditions. Derivatives of 4-aminopiperidine have been investigated as potent cognition enhancers, suggesting a potential application for the 1,3-dimethylated scaffold in the treatment of neurodegenerative diseases like Alzheimer's.[3]

Antimicrobial and Antifungal Agents

Piperidin-4-one derivatives, which are precursors to 4-aminopiperidines, have shown a broad spectrum of antimicrobial and antifungal activities.[5] The introduction of various substituents on the piperidine ring and the 4-amino group can be systematically explored to optimize potency against various pathogens.

Kinase Inhibitors

The piperidine moiety has been successfully incorporated into potent and selective kinase inhibitors. The ability to project substituents in well-defined vectors from the piperidine core allows for precise interactions with the ATP-binding site and surrounding regions of kinases, which are critical targets in oncology and inflammatory diseases.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 1,3-dimethylpiperidin-4-amine scaffold can provide valuable insights into the SAR for a given biological target. The following diagram illustrates key points for derivatization.

Caption: Key points for SAR studies on the 1,3-dimethylpiperidin-4-amine scaffold.

Quantitative Data from Related Scaffolds

While specific quantitative data for 1,3-dimethylpiperidin-4-amine derivatives is scarce, data from related 4-aminopiperidine analogs can guide future design efforts. The following table provides examples of biological activities for related compounds.

| Compound Class | Target | Activity Metric | Value | Reference |

| 4-Aminopiperidine derivative | Cognition Enhancement (in vivo) | Active Dose | 0.01 mg/kg (i.p.) | [3] |

| Substituted Piperidin-4-one | Antibacterial (S. aureus) | MIC | 12.5 µg/mL | [5] |

| Substituted Piperidin-4-one | Antifungal (C. albicans) | MIC | 25 µg/mL | [5] |

Future Perspectives and Conclusion

The 1,3-dimethylpiperidin-4-amine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its unique structural features offer the potential for developing highly selective and potent modulators of various biological targets. The key to unlocking this potential lies in the development of robust and stereoselective synthetic routes to access both cis and trans isomers.

Future research should focus on:

-

Development of Stereoselective Syntheses: Establishing efficient methods to control the stereochemistry at the C3 and C4 positions is paramount for systematic SAR exploration.

-

Library Synthesis and Screening: The synthesis of diverse libraries based on the 1,3-dimethylpiperidin-4-amine core and their screening against a wide range of biological targets will likely uncover novel activities.

-

Computational Modeling: In silico studies can aid in understanding the conformational preferences of the scaffold and guide the design of derivatives with improved binding affinities.

References

- Mochizuki, A., Naito, H., & Yumi, H. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. HETEROCYCLES, 75(7), 1659.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306.

- (Reference not found in provided search results)

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- Nikolic, K., Agbaba, D., Stark, H., & Filipic, S. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 339.

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. (2025). BenchChem.

- (Reference not found in provided search results)

- (Reference not found in provided search results)

- (Reference not found in provided search results)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Thermodynamic Stability of 1,3-Dimethylpiperidin-4-amine Derivatives: A Technical Guide

Introduction & Scope

The piperidine ring is a ubiquitous nitrogenous heterocycle in medicinal chemistry, serving as a core scaffold for numerous active pharmaceutical ingredients (APIs) targeting GPCRs and kinases. Among its substituted derivatives, 1,3-dimethylpiperidin-4-amine presents a critical case study in stereochemistry and thermodynamic stability. Because the biological activity of piperidine-based drugs is heavily dependent on their three-dimensional spatial arrangement, understanding the thermodynamic equilibrium of these derivatives is paramount for rational drug design and synthesis.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1,3-dimethylpiperidin-4-amine derivatives, exploring the interplay of steric strain, 1,3-diaxial interactions, and conformational free energy.

Conformational Theory of Piperidine Scaffolds

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen atom introduces unique electronic and steric variables, notably rapid nitrogen inversion and the orientation of the nitrogen lone pair.

The thermodynamic stability of a substituted piperidine is governed by the free energy difference ( ΔG∘ ) between its equatorial and axial conformers. This preference is quantified by the substituent's A-value . A larger A-value indicates a stronger thermodynamic drive for the substituent to occupy the equatorial position to avoid repulsive 1,3-diaxial interactions. Historical calorimetric and spectroscopic data confirm that the1 by approximately 0.6 kcal/mol in the vapor state[1]. Furthermore,2, with N-alkyl groups showing a strong preference for the equatorial plane[2].

Thermodynamic Stability of 1,3-Dimethylpiperidin-4-amine Isomers

1,3-Dimethylpiperidin-4-amine possesses three functional substituents on the piperidine ring: an N-methyl group (at C1), a C-methyl group (at C3), and a primary amine (at C4). The relative stereochemistry between the C3 and C4 substituents defines the cis and trans diastereomers, which exhibit vastly different thermodynamic profiles.

The trans-Isomer (Diequatorial Dominance)

In trans-1,3-dimethylpiperidin-4-amine, the C3-methyl and C4-amine groups are situated on opposite faces of the piperidine ring. In the chair conformation, this relative stereochemistry allows both substituents to simultaneously occupy equatorial positions . Because both the C3-methyl and C4-amine groups avoid severe 1,3-diaxial interactions with the axial protons at C2, C5, and C6, the diequatorial conformer represents the global energy minimum. Consequently, the trans-isomer is highly thermodynamically stable and often the major thermodynamic product in non-stereoselective syntheses.

The cis-Isomer (Axial-Equatorial Competition)

In cis-1,3-dimethylpiperidin-4-amine, the C3-methyl and C4-amine groups are on the same face of the ring. Geometrically, a chair conformation forces one substituent to be axial while the other remains equatorial. The thermodynamic equilibrium is resolved by comparing their respective A-values:

-

C3-Methyl A-value: ~1.70 kcal/mol

-

C4-Amine A-value: ~1.20 - 1.40 kcal/mol

Because the methyl group exerts a higher steric penalty when axial, the lowest-energy conformer of the cis-isomer places the C3-methyl group in the equatorial position and forces the C4-amine into the axial position . Despite this optimization, the cis-isomer retains significant steric strain compared to the trans-isomer, rendering it thermodynamically less stable overall.

Quantitative Conformational Data

The following table summarizes the thermodynamic parameters governing the conformational stability of these derivatives.

| Substituent Position | Functional Group | Approx. A-Value (kcal/mol) | Preferred Orientation | Causality / Steric Impact |

| N1 (Nitrogen) | Methyl ( −CH3 ) | ~2.50 | Equatorial | Avoids severe 1,3-diaxial interactions with C3/C5 axial protons. |

| C3 (Carbon) | Methyl ( −CH3 ) | 1.70 | Equatorial | High steric bulk; strongly drives the ring equilibrium in cis isomers. |

| C4 (Carbon) | Amine ( −NH2 ) | 1.30 | Equatorial | Moderate steric bulk; forced axial in cis-isomers to accommodate C3-Me. |

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability and conformational preferences of 1,3-dimethylpiperidin-4-amine derivatives, researchers must employ a self-validating, dual-pronged approach combining empirical NMR spectroscopy and Density Functional Theory (DFT).

Workflow for the thermodynamic and conformational profiling of piperidines.

Protocol 1: NMR-Based Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining solution-state conformations. The causality behind this method relies on the Karplus equation, which correlates vicinal proton-proton coupling constants ( 3JHH ) with the dihedral angle between them.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of the purified 1,3-dimethylpiperidin-4-amine isomer in 0.6 mL of deuterated chloroform ( CDCl3 ). Ensure the sample is free of paramagnetic impurities to maintain sharp spectral lines.

-

1D 1H -NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.

-

J-Coupling Analysis (Self-Validation Step): Isolate the signal for the C4 proton (attached to the amine-bearing carbon).

-

Causality Check: If the C4 proton exhibits a large trans-diaxial coupling constant ( 3JHH≈8−12 Hz) with the adjacent C3 and C5 axial protons, the C4 proton must be axial. Consequently, the C4-amine group is equatorial (confirming the highly stable trans-isomer).

-

If the coupling constants are small ( 3JHH≈2−5 Hz), the C4 proton is equatorial, meaning the C4-amine group is axial (confirming the cis-isomer).

-

-

2D NOESY Validation: Run a 2D NOESY experiment with a mixing time of 300-500 ms to observe through-space interactions. A strong NOE cross-peak between the C3-methyl protons and the C5-axial proton definitively proves the C3-methyl is axial. If absent, it is equatorial.

Protocol 2: Computational Thermodynamic Profiling (DFT)

To quantify the exact free energy difference ( ΔG∘ ) between conformers and validate the NMR findings, Density Functional Theory (DFT) is utilized.

Step-by-Step Methodology:

-

Coordinate Generation: Construct 3D models of both the cis and trans isomers in their respective chair conformations using visualization software.

-

Geometry Optimization: Submit the structures for geometry optimization using the B3LYP functional and a 6-311G(d,p) basis set.

-

Causality Check: B3LYP/6-311G(d,p) is selected because it provides a proven, reliable balance between computational cost and the accurate modeling of electron correlation in small organic heterocycles.

-

-

Frequency Calculation (Self-Validation Step): Perform a vibrational frequency calculation at the same level of theory. Ensure the optimized structures are true energy minima by verifying the absence of imaginary frequencies. Extract thermal free energy corrections from this step.

-

Energy Comparison: Calculate the relative thermodynamic stability by subtracting the Gibbs free energy of the trans-isomer from the cis-isomer ( ΔG∘=Gcis−Gtrans ). A positive ΔG∘ mathematically confirms the trans-isomer is the thermodynamically favored product.

Synthesis and Isomer Isolation Strategies

The synthesis of 1,3-dimethylpiperidin-4-amine typically proceeds via the reductive amination of 1,3-dimethylpiperidin-4-one. Because the starting ketone is planar at C4, the incoming hydride can attack from either the axial or equatorial face, resulting in a diastereomeric mixture of cis and trans isomers.

To isolate these isomers for downstream pharmaceutical applications,3[3].

-

Causality in Separation: The cis and trans isomers possess different dipole moments and 3D steric profiles due to their distinct thermodynamic conformations. The trans-isomer (diequatorial) typically exhibits a more streamlined, less polar profile, causing it to elute at a different retention time than the bulkier, more sterically strained cis-isomer on a reverse-phase C18 column. This thermodynamic difference allows for the high-purity isolation required for targeted drug development.

References

-

CDC Stacks - Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.1

-

Benchchem - A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.2

-

Google Patents - WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.3

Sources

Difference between cis and trans 1,3-Dimethylpiperidin-4-amine

An In-depth Technical Guide to the Stereochemical Differences Between Cis and Trans 1,3-Dimethylpiperidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the stereochemical, conformational, and physicochemical differences between the cis and trans isomers of 1,3-Dimethylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical role of stereoisomerism in determining the pharmacological and toxicological profiles of piperidine-based compounds. We will explore synthetic strategies for obtaining these diastereomers, their separation and characterization using advanced analytical techniques, and the conformational dynamics that underpin their distinct biological activities. This guide serves as a foundational resource for the rational design and development of novel therapeutics incorporating the 1,3-dimethylpiperidin-4-amine scaffold.

Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, prized for its ability to impart favorable physicochemical properties such as basicity and lipophilicity.[1] The introduction of multiple substituents on the piperidine ring gives rise to stereoisomers, which can exhibit profoundly different biological activities. The spatial arrangement of atoms in these isomers dictates their interaction with chiral biological targets like enzymes and receptors. Therefore, a thorough understanding and control of stereochemistry are paramount in modern drug discovery.[2]

1,3-Dimethylpiperidin-4-amine presents a compelling case study in diastereomerism. The relative orientation of the two methyl groups and the amine functionality significantly influences the molecule's three-dimensional shape, conformational flexibility, and ultimately, its pharmacological profile. The cis and trans isomers of this compound are distinct chemical entities with different physical and chemical properties, necessitating their separation and individual characterization.[3]

Stereochemistry and Conformational Analysis

The core difference between cis- and trans-1,3-Dimethylpiperidin-4-amine lies in the relative orientation of the methyl groups at the C1 and C3 positions and the amine group at the C4 position. In the cis isomer, the substituents at C3 and C4 are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides.

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[4] The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.[5]

For trans-1,3-Dimethylpiperidin-4-amine: The thermodynamically most stable conformation will have the C3-methyl group and the C4-amine group in equatorial positions to minimize steric hindrance. The N-methyl group can undergo nitrogen inversion, but it will also favor an equatorial position.

For cis-1,3-Dimethylpiperidin-4-amine: One of the substituents at C3 or C4 will be forced into an axial position, leading to greater steric strain compared to the all-equatorial trans isomer. This inherent strain can influence the ring's flexibility and the overall shape of the molecule.

The conformational preferences of these isomers are critical as they determine the spatial presentation of pharmacophoric elements to a biological target.

Synthetic Strategies and Stereoselective Control

The synthesis of 1,3-disubstituted piperidines often yields a mixture of cis and trans diastereomers.[6] Stereoselective synthesis or efficient separation of the isomers is therefore a key challenge. A common approach involves the reduction of a corresponding substituted pyridine precursor.

General Synthetic Approach: Reduction of a Pyridine Precursor

A plausible synthetic route to a mixture of cis and trans 1,3-Dimethylpiperidin-4-amine involves the catalytic hydrogenation of a suitably substituted pyridine. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.[7]

A general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis and separation of piperidine isomers.

Stereoselective Synthesis

Achieving a high degree of stereoselectivity in the synthesis of either the cis or trans isomer is a more advanced objective. This can sometimes be accomplished through methods like diastereoselective reduction of an intermediate or by employing chiral auxiliaries. For instance, the treatment of a cis/trans mixture with a strong base can sometimes be used to epimerize the more labile center, enriching one diastereomer.[8]

Separation and Purification of Diastereomers

Given that diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[3]

Chromatographic Separation

Preparative column chromatography is a common method for separating cis and trans isomers of substituted piperidines.[8] The choice of stationary phase and mobile phase is critical for achieving good resolution.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A reversed-phase C18 or a normal-phase silica column can be effective. The choice will depend on the polarity of the isomers.

-

Mobile Phase Optimization:

-

Detection: UV detection may be possible if the molecule contains a chromophore. Otherwise, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or TLC to determine the purity of the separated isomers.

| Parameter | Cis-Isomer | Trans-Isomer |

| Relative Polarity | Typically less polar | Typically more polar |

| Elution Order (Normal Phase) | Elutes first | Elutes second |

| Elution Order (Reversed Phase) | Elutes second | Elutes first |

Note: The relative polarities and elution orders are typical but should be determined empirically for 1,3-Dimethylpiperidin-4-amine.

Spectroscopic Characterization: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between diastereomers.[3] The different spatial arrangement of atoms in the cis and trans isomers leads to distinct chemical shifts and coupling constants in their NMR spectra.[10]

¹H NMR Spectroscopy

Key diagnostic signals in the ¹H NMR spectrum include those of the protons on the piperidine ring, particularly the protons at the stereogenic centers (C3 and C4). The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which is a direct consequence of the ring's conformation.

-

Trans Isomer: In the preferred diequatorial conformation, the protons at C3 and C4 would likely be axial. The coupling between two axial protons (Jax-ax) is typically large (around 10-13 Hz).

-

Cis Isomer: With one substituent being axial, the coupling patterns will be more complex. An axial-equatorial coupling (Jax-eq) is typically smaller (around 2-5 Hz).

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the piperidine ring will also differ between the two isomers due to the different steric environments. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to one with an equatorial substituent.

Advanced NMR Techniques

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for unambiguous structural assignment. A NOESY experiment can show through-space correlations between protons that are close to each other, which can help to confirm the relative stereochemistry.[11]

Caption: Analytical workflow for the separation and characterization of isomers.

Potential Applications in Drug Discovery

Substituted piperidines are key components in many classes of pharmaceuticals, including opioids, antipsychotics, and antihistamines.[7] The specific stereochemistry of a piperidine derivative can dramatically alter its binding affinity, efficacy, and selectivity for a particular biological target. For example, in some classes of compounds, the cis isomer has been found to be significantly more active than the trans isomer, or vice versa.[12]

The distinct three-dimensional shapes of cis- and trans-1,3-Dimethylpiperidin-4-amine make them valuable scaffolds for fragment-based drug discovery and lead optimization. By systematically evaluating the biological activity of each isomer, researchers can gain crucial structure-activity relationship (SAR) insights that can guide the design of more potent and selective drug candidates.

Conclusion

The cis and trans isomers of 1,3-Dimethylpiperidin-4-amine are distinct chemical entities with unique three-dimensional structures and conformational preferences. A comprehensive understanding of their stereochemistry is essential for any research or drug development program that utilizes this scaffold. This guide has outlined the key differences between these diastereomers, provided protocols for their synthesis and separation, and detailed the analytical techniques required for their unambiguous characterization. By applying these principles, researchers can effectively harness the stereochemical diversity of substituted piperidines to advance the discovery of novel therapeutics.

References

-

Jeannin, O., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Molecules, 25(18), 4246. Available from: [Link]

-

Fleck, M., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(7), 896-904. Available from: [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia. Available from: [Link]

-

Chemical Communications (RSC Publishing). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Available from: [Link]

-

Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1381. Available from: [Link]

-

Hilpert, H., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 55(6), 2825-2837. Available from: [Link]

-

ResearchGate. cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF. Available from: [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available from: [Link]

-

ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]

-

Ovid. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available from: [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1367. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

Roy, A., & Tambar, U. K. (2012). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. ACS Combinatorial Science, 14(10), 555-560. Available from: [Link]

-

RSC Medicinal Chemistry (RSC Publishing). (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

-

RSC Publishing - The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

-

PubChem - NIH. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391. Available from: [Link]

-

ResearchGate. A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Available from: [Link]

-

ResearchGate. Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available from: [Link]

-

CP Lab Chemicals. cis-1-benzyl-N, 4-dimethylpiperidin-3-amine dihydrochloride, min 97%, 1 gram. Available from: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

-

Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Available from: [Link]

-

SLU library. (2022). Determination of Amide cis/trans Isomers in N‐Acetyl‐d - - Administrative page. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 11. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Engineering Next-Generation CNS-Penetrant JAK Inhibitors: The Strategic Role of 1,3-Dimethylpiperidin-4-amine

Executive Summary

Janus kinase (JAK) inhibitors have fundamentally transformed the management of systemic autoimmune diseases. However, their application in central nervous system (CNS) disorders—such as multiple sclerosis, Parkinson's disease, and traumatic brain injury—has been historically limited by poor blood-brain barrier (BBB) penetration. Recent in vivo studies demonstrate that inhibiting the JAK/STAT pathway can profoundly suppress neuroinflammation and dopaminergic neurodegeneration[1]. Furthermore, JAK inhibitors have shown clinical promise in reversing behavioral abnormalities in fungal postinfectious inflammatory syndromes and other neurocognitive disorders[2].

To optimize these therapies for CNS indications, medicinal chemists are shifting away from traditional polar scaffolds toward highly lipophilic, basic building blocks. This technical guide explores the structural, pharmacological, and synthetic utility of 3[3] as a privileged scaffold for engineering next-generation, CNS-penetrant JAK inhibitors.

Part 1: Structural Rationale & Physicochemical Causality

When designing a kinase inhibitor for neuroinflammation, the choice of the solvent-exposed moiety is as critical as the ATP-hinge binder. Why choose 1,3-dimethylpiperidin-4-amine over the classic 1-acyl-3-methylpiperidin-4-amine found in first-generation drugs like tofacitinib?

Conformational Locking and Binding Thermodynamics

The C3-methyl group on the piperidine ring provides critical steric bulk. By inducing a 1,3-diaxial interaction, it restricts the rotation of the C4-primary amine. This "locks" the attached heteroaryl pharmacophore (the ATP hinge binder) into a bioactive chair conformation. Causality: Pre-organizing the molecule into its binding conformation minimizes the entropic penalty upon binding to the narrow JAK1/2 ATP pocket, thereby driving high-affinity interactions.

Overcoming the Blood-Brain Barrier (BBB)

The BBB strictly filters molecules based on their Polar Surface Area (PSA) and lipophilicity. Traditional JAK inhibitors utilize an N-acyl or N-cyanoacetyl group at the piperidine nitrogen, which acts as a strong hydrogen bond acceptor, increasing PSA and restricting CNS entry.

In contrast, the N1-methyl group in4[4] creates a basic tertiary amine (pKa ~9.5). Causality: At physiological pH, this basic center interacts favorably with the negatively charged phospholipid head groups of the BBB endothelium. Simultaneously, the removal of the carbonyl oxygen dramatically lowers the overall PSA, driving passive transcellular diffusion into the brain parenchyma.

Kinase Isoform Selectivity

The spatial orientation of the N1-methyl group projects directly into the solvent-exposed front pocket of the JAK kinase domain. This subtle steric projection can be leveraged to enhance selectivity for JAK1 over JAK3, reducing broad immunosuppressive liabilities while maintaining targeted anti-neuroinflammatory efficacy[5].

Table 1: Physicochemical Comparison of Piperidine Scaffolds in JAK Inhibitors

| Scaffold Type | Example Drug / Concept | ClogP | TPSA (Ų) | Predicted BBB Permeability | Primary Application |

| 1-Acyl-3-methylpiperidin-4-amine | Tofacitinib | 1.2 | 84.5 | Low | Systemic Autoimmune (RA) |

| 1,3-Dimethylpiperidin-4-amine | Next-Gen CNS Inhibitor | 2.8 | 45.2 | High | Neuroinflammation (MS, PD) |

Part 2: Pathway Visualization

Fig 1. JAK/STAT pathway in neuroinflammation and targeted blockade by JAK inhibitors.

Part 3: Experimental Workflows & Self-Validating Protocols

Robust drug development requires protocols that inherently validate themselves at each step. Below are the field-proven methodologies for synthesizing and validating a 1,3-dimethylpiperidin-4-amine-based JAK inhibitor.

Protocol 1: SNAr Coupling to a Heteroaryl Core

Objective: Covalently link the C4-amine of the building block to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine hinge-binding core. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity for the C4-amine of the piperidine.

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 eq of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous n-butanol (0.2 M).

-

Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation (In-Process QC): Aliquot 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~154) is <5% relative to the product mass.

-

Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, extract the organic layer, dry over MgSO4, and purify via preparative HPLC.

Protocol 2: Cell-Free JAK Kinase Assay (LANCE Ultra TR-FRET)

Objective: Quantify the IC50 of the synthesized inhibitor against JAK1 and JAK2. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate background auto-fluorescence generated by the highly lipophilic test compounds.

-

Preparation: Prepare a 384-well OptiPlate. Dilute the inhibitor in DMSO to create a 10-point concentration-response curve (10 µM to 0.5 nM).

-

Enzyme Addition: Add 5 µL of recombinant JAK1 or JAK2 enzyme (0.5 nM final) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Substrate/ATP Addition: Initiate the reaction by adding 5 µL of ULight-labeled JAK-1 (Tyr1023) peptide and ATP (at the Km for each specific isoform). Incubate for 60 minutes at 22°C.

-

Detection: Add 10 µL of Europium-anti-phospho-tyrosine antibody in EDTA-containing stop buffer. Incubate for 60 minutes.

-

Self-Validation: Read the plate on an EnVision multimode reader. Calculate the Z'-factor using DMSO vehicle (high signal) and 1 µM Staurosporine (low signal). The assay is only valid for IC50 determination if Z' > 0.6.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay (MDCK-MDR1)

Objective: Assess the CNS penetration potential and P-glycoprotein (P-gp) efflux ratio. Causality: The MDCK cell line transfected with the human MDR1 gene (encoding P-gp) perfectly mimics the restrictive tight junctions and active-efflux environment of the human BBB.

-

Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 5-7 days until tight junctions form.

-

Self-Validation (Integrity Check): Add Lucifer Yellow (LY) to the apical chamber. After 1 hour, measure basal fluorescence. The monolayer is valid for testing only if LY permeability is < 1 x 10^-6 cm/s, confirming tight junction integrity.

-

Dosing: Add the inhibitor (10 µM) to the apical chamber (for A-to-B transport) or the basolateral chamber (for B-to-A transport).

-

Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

-

Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability (Papp) and Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

Table 2: Target Pharmacological Profile for CNS-Penetrant JAK Inhibitors

| Assay | Metric | Target Value | Rationale |

| Kinase Selectivity | IC50 (JAK1 vs JAK3) | >50-fold | Minimize broad immunosuppressive side effects. |

| BBB Permeability | Papp (A to B) | >15 x 10^-6 cm/s | Ensure adequate CNS exposure for target engagement. |

| Efflux Ratio | Papp(B-A) / Papp(A-B) | < 2.0 | Avoid P-glycoprotein (P-gp) mediated efflux from the brain. |

Part 4: Workflow Visualization

Fig 2. Experimental workflow for developing CNS-penetrant JAK inhibitors.

Conclusion

The strategic incorporation of 1,3-dimethylpiperidin-4-amine into JAK inhibitor scaffolds represents a paradigm shift in neuropharmacology. By replacing polar N-acyl groups with a conformationally locked, basic N-methyl piperidine, researchers can achieve the delicate balance of high kinase potency and robust blood-brain barrier penetration required to treat devastating neuroinflammatory diseases.

References

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. Pathway-instructed therapeutic selection of ruxolitinib reduces neuroinflammation in fungal postinfectious inflammatory syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 900642-45-7|1,3-Dimethylpiperidin-4-amine|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. JAK Inhibitor I [sigmaaldrich.com]

- 6. wap.guidechem.com [wap.guidechem.com]

Solubility Profile of 1,3-Dimethylpiperidin-4-amine in Organic Solvents

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 1,3-Dimethylpiperidin-4-amine, a substituted piperidine derivative of interest in medicinal chemistry. Due to the scarcity of publicly available quantitative data for this specific molecule, this document synthesizes theoretical principles, data from analogous structures, and established chemical knowledge to predict its solubility behavior across a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Central Role of Solubility

1,3-Dimethylpiperidin-4-amine belongs to the piperidine class of heterocyclic amines, a structural motif frequently found in pharmaceuticals and biologically active compounds. Understanding the solubility of such building blocks is not merely an academic exercise; it is fundamental to process chemistry, formulation science, and drug discovery.[1] Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide is structured to provide a holistic understanding of the factors governing the solubility of 1,3-Dimethylpiperidin-4-amine, moving from theoretical prediction to practical experimental determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful heuristic, where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[1] For 1,3-Dimethylpiperidin-4-amine (Molecular Formula: C₇H₁₆N₂, Molecular Weight: 128.22 g/mol ), several structural features are key to its solubility behavior.[3]

-

Piperidine Ring: A six-membered saturated ring that forms the core of the molecule.

-

Primary Amine (-NH₂): Located at the 4-position, this is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to dominate its interaction with protic solvents.

-

Tertiary Amine (N-CH₃): The nitrogen atom within the piperidine ring is methylated, forming a tertiary amine. This site can act as a hydrogen bond acceptor.[4]

-

Methyl Groups: The two methyl groups (at the 1 and 3 positions) contribute to the molecule's nonpolar character.

The interplay between the highly polar amine groups and the more nonpolar aliphatic backbone dictates the molecule's overall solubility profile. The diagram below illustrates these key molecular features.

Caption: Molecular features governing the solubility of 1,3-Dimethylpiperidin-4-amine.

Predicted Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of 1,3-Dimethylpiperidin-4-amine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The primary amine's N-H bonds can act as hydrogen bond donors, and both nitrogen atoms can act as hydrogen bond acceptors, interacting very favorably with the hydroxyl groups of alcohols.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The polar nature and hydrogen bond accepting capability of these solvents can effectively solvate the polar amine groups of the molecule.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are effective hydrogen bond acceptors, which allows for favorable interactions with the primary amine group.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents possess a dipole moment that can interact with the polar regions of the molecule. However, some amines can be incompatible with chlorinated solvents like chloroform.[4] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar character of the aromatic ring interacts favorably with the molecule's hydrocarbon backbone, but these solvents lack the polarity and hydrogen bonding ability to effectively solvate the amine groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capacity of the amine groups lead to poor solute-solvent interactions, which are not overcome by the weak van der Waals forces offered by these solvents.[2] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For drug development and process chemistry, precise quantitative data is indispensable. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.[6] The protocol described below is a self-validating system designed to produce reliable and reproducible results.

Materials and Equipment

-

1,3-Dimethylpiperidin-4-amine (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Constant temperature orbital shaker or incubator

-

Calibrated positive displacement pipettes

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Step-by-Step Methodology

-

Preparation of Stock for Calibration: Accurately prepare a concentrated stock solution of 1,3-Dimethylpiperidin-4-amine in a solvent in which it is freely soluble (e.g., Methanol). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

-

Causality: A robust calibration curve is essential for accurately converting the analytical signal (e.g., peak area from HPLC) of the saturated solution into a concentration value.

-

-

Sample Preparation: Add an excess amount of solid 1,3-Dimethylpiperidin-4-amine to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Causality: The presence of excess solid is the defining condition of an equilibrium solubility measurement, ensuring the solvent is fully saturated with the solute.

-

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the test solvent into the vial containing the excess solid.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration no longer increases.

-

Causality: Both temperature and time are critical variables. Temperature directly affects solubility, and sufficient time is required for the dissolution process to reach a state of thermodynamic equilibrium.[7]

-

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to an overestimation of the solubility. The filter must be chemically inert to the solvent and not adsorb the solute.

-

-

Dilution and Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the prepared calibration curve. Analyze the diluted sample and the calibration standards using the chosen analytical method (e.g., HPLC).

-

Data Analysis: Construct a calibration curve by plotting the analytical response versus concentration for the standards. Use the regression equation from this curve to calculate the concentration of the diluted sample. Finally, multiply this value by the dilution factor to determine the solubility of 1,3-Dimethylpiperidin-4-amine in the test solvent. Express the final result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of substituted piperidin-4-amines

An In-depth Technical Guide to the History and Discovery of Substituted Piperidin-4-amines

Abstract

The substituted piperidin-4-amine framework is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its prevalence stems from the piperidine ring's ability to confer advantageous physicochemical properties, such as enhanced solubility and metabolic stability, while the strategically placed amino group provides a crucial vector for molecular interactions with biological targets.[1] This technical guide provides a comprehensive exploration of the history, discovery, and development of this vital chemical motif. We will traverse its historical origins, from the initial isolation of piperidine to the development of robust synthetic methodologies that enabled its widespread use. Core synthetic strategies, particularly reductive amination, will be detailed with field-proven experimental protocols. Furthermore, this guide will examine key therapeutic applications, from central nervous system agents to novel antivirals and oncology candidates, supported by an analysis of the critical structure-activity relationships that govern their biological function.

The Piperidine Ring: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical science.[3][4] Its journey into the annals of chemistry began in 1850 when it was first isolated from black pepper, the source of its name via the alkaloid piperine.[5] Today, this simple heterocycle is a fundamental building block in drug design, present in over twenty classes of pharmaceuticals.[3][4]

The success of the piperidine scaffold is not coincidental. It offers a unique combination of properties that make it highly attractive for drug development:

-

Favorable Physicochemical Properties: The piperidine ring can modulate a molecule's lipophilicity and aqueous solubility, striking a critical balance for optimal pharmacokinetics.[2]

-

Metabolic Stability: As a saturated ring, it is generally more resistant to metabolic degradation compared to aromatic systems.

-

Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the complex three-dimensional surfaces of biological targets like enzymes and receptors.[2]

These attributes have cemented the piperidine ring's status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.

Genesis of a Core Moiety: Early History and Synthesis

While piperidine itself was discovered in the 19th century, the widespread use of the substituted piperidin-4-amine core is a more recent story, intrinsically linked to the development of synthetic organic chemistry. The key precursor to this scaffold is the corresponding piperidin-4-one. A foundational method for the synthesis of these ketones is the Mannich condensation, a three-component reaction involving an aldehyde, an amine, and a ketone with an active α-hydrogen.[6][7]

The true explosion in the use of piperidin-4-amines, however, came with the refinement of reductive amination . This highly efficient and versatile one-pot reaction became the cornerstone for creating the C4-N bond, directly converting a piperidin-4-one and an amine into the desired product.[1] This synthetic accessibility allowed chemists to readily generate large libraries of diverse piperidin-4-amines, accelerating the pace of drug discovery.

The general synthetic strategies to access the N-substituted piperidin-4-amine scaffold can be broadly categorized into two primary approaches, as illustrated below.

Caption: Core synthetic approaches to N-substituted piperidin-4-amines.

Core Synthetic Methodologies: A Practical Guide

The synthesis of substituted piperidin-4-amines is dominated by robust and scalable methods. As previously mentioned, these can be divided into two main categories: formation of the C4-N bond on a pre-existing piperidine ring, or derivatization at the N1 position of a piperidin-4-amine precursor.[1]

Reductive Amination: The Workhorse Reaction

Reductive amination is the most direct and widely employed method for synthesizing a vast array of piperidin-4-amines.[1] The reaction proceeds in a single pot by first condensing an N-protected piperidin-4-one with a primary or secondary amine. This forms an intermediate iminium ion, which is then reduced in situ to the final amine product.

The choice of reducing agent is critical. Mild hydride reagents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, are preferred because they selectively reduce the iminium ion without competing with the reduction of the starting ketone.[1]

Caption: General workflow for reductive amination.

Detailed Experimental Protocol: Synthesis of a Fentanyl Precursor Analog